

Environmental Fate and Degradation of Diallyl Phthalate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl phthalate (DAP), a widely used plasticizer, has become an environmental contaminant of concern due to its potential release from various consumer and industrial products.[1][2] Understanding its environmental fate and degradation pathways is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the abiotic and biotic degradation of DAP, its persistence, and mobility in various environmental compartments. Detailed experimental protocols, quantitative data summaries, and visual representations of degradation pathways are presented to support further research and risk assessment efforts.

Introduction to Diallyl Phthalate (DAP)

Diallyl phthalate (CAS No: 131-17-9) is a diester of phthalic acid and allyl alcohol. It is primarily used as a plasticizer in polymers to enhance flexibility and as a monomer in the production of thermosetting plastics, polyester resins, and varnishes.[3] Its extensive use in products such as PVC plastic containers, packaging, and medical devices contributes to its potential release into the environment through various waste streams and leaching from products, particularly under warm conditions.[1][2] The presence of DAP in water, soil, and air raises concerns due to its potential toxicity.[1]



Environmental Persistence and Mobility

The environmental distribution of DAP is governed by its physicochemical properties and its susceptibility to various degradation processes.

Soil Sorption and Mobility

The mobility of **Diallyl phthalate** in soil is considered to be low. This is based on an estimated soil organic carbon-water partition coefficient (Koc) of 1,360.[4] Chemicals with high Koc values tend to adsorb to soil particles and are less likely to move through the soil profile to contaminate groundwater. The sorption behavior of phthalates on soils is influenced by factors such as the organic carbon content of the soil, pH, and the presence of dissolved organic matter.[4]

Table 1: Physicochemical Properties and Environmental Fate Parameters of **Diallyl Phthalate**



Property	Value	Reference
Molecular Formula	C14H14O4	[5]
Molecular Weight	246.26 g/mol	[5]
Water Solubility	148 mg/L at 25°C	OECD SIDS
Log K _o w (Octanol-Water Partition Coefficient)	3.23	[5]
Estimated K _o c (Soil Organic Carbon-Water Partition Coefficient)	1,360	[4]
Estimated BCF (Bioconcentration Factor)	61	
Atmospheric Half-life (vs. OH radicals)	6.9 hours	
Atmospheric Half-life (vs. Ozone)	11 hours	
Hydrolysis Half-life (pH 7)	1.0 year	_
Hydrolysis Half-life (pH 8)	37 days	

Bioaccumulation

Diallyl phthalate has a moderate potential for bioconcentration in aquatic organisms, with an estimated Bioconcentration Factor (BCF) of 61. This suggests that DAP is not expected to significantly accumulate in the food chain.

Atmospheric Fate

In the atmosphere, **Diallyl phthalate** is expected to exist primarily in the vapor phase. It is degraded by reacting with photochemically produced hydroxyl radicals and ozone. The estimated atmospheric half-life for the reaction with hydroxyl radicals is 6.9 hours, and for the reaction with ozone is 11 hours.



Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis, photodegradation, and advanced oxidation processes, play a significant role in the transformation of DAP in the environment.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for phthalate esters, involving the cleavage of the ester bond to form the corresponding monoester and alcohol, which can be further hydrolyzed to phthalic acid and another alcohol molecule.[6] The rate of hydrolysis is pH-dependent. For **Diallyl phthalate**, the estimated hydrolysis half-life is 1.0 year at pH 7 and 37 days at pH 8, indicating that hydrolysis is more significant under alkaline conditions.

Experimental Protocol: Hydrolysis Study

A standardized protocol for assessing the hydrolysis of chemicals as a function of pH is outlined in the OECD Guideline 111. A general procedure involves:

- Preparation of sterile buffer solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).
- Spiking with DAP: Add a known concentration of **Diallyl phthalate** to each buffer solution.
 The concentration should be below its water solubility limit.
- Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
- Sampling and Analysis: At regular intervals, withdraw samples and analyze the concentration
 of DAP and its potential hydrolysis products (monoallyl phthalate, allyl alcohol, and phthalic
 acid) using a suitable analytical method like High-Performance Liquid Chromatography
 (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Analysis: Determine the rate constants and half-lives of hydrolysis at each pH by plotting the natural logarithm of the DAP concentration versus time.

Photodegradation

Diallyl phthalate has the potential to undergo direct photolysis in the environment as it absorbs UV light at wavelengths greater than 290 nm. The UV spectrum of DAP in water



shows absorbance near 275.5 and 281 nm, with absorption shoulders extending beyond 290 nm.

Experimental Protocol: Photodegradation Quantum Yield Determination

The determination of the photodegradation quantum yield involves irradiating a solution of the test substance with light of a known wavelength and intensity and measuring the rate of disappearance of the substance. A common method involves:

- Solution Preparation: Prepare a solution of **Diallyl phthalate** in a solvent that does not absorb light at the irradiation wavelength (e.g., acetonitrile or purified water).
- Actinometry: Use a chemical actinometer (e.g., p-nitroanisole/pyridine) to measure the photon flux of the light source.
- Irradiation: Irradiate the DAP solution and the actinometer solution simultaneously in a photolysis reactor equipped with a specific wavelength light source (e.g., a mercury lamp with appropriate filters).
- Sample Analysis: Monitor the decrease in concentration of both DAP and the actinometer over time using HPLC-UV.
- Quantum Yield Calculation: The quantum yield of DAP can be calculated by comparing its degradation rate to that of the actinometer, for which the quantum yield is known.[7][8]

Advanced Oxidation Processes (AOPs): Fenton Oxidation

Fenton oxidation is an effective advanced oxidation process for the degradation of persistent organic pollutants like **Diallyl phthalate**.[1][2][9] This process involves the generation of highly reactive hydroxyl radicals (\cdot OH) from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂).[2]

Table 2: Optimal Conditions for Fenton Oxidation of **Diallyl Phthalate**[1]



Parameter	Optimal Value
рН	3.2
Initial DAP Concentration	100 mg/L
H ₂ O ₂ Concentration	1000 mg/L
Fe ²⁺ Concentration	50 mg/L

Under these optimal conditions, complete degradation of 100 mg/L DAP was achieved within 120 minutes, with over 95% removal of Total Organic Carbon (TOC) after 300 minutes.[1]

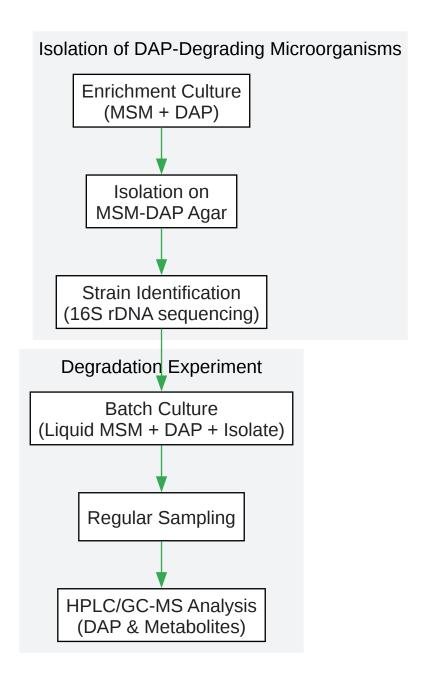
Experimental Protocol: Fenton Oxidation of DAP[1][9]

- Reactor Setup: The experiments are typically conducted in a batch reactor equipped with a magnetic stirrer.
- Reaction Mixture: To an aqueous solution of **Diallyl phthalate** (e.g., 100 mg/L), adjust the pH to the desired value (e.g., 3.2) using sulfuric acid.
- Initiation of Reaction: Add the required amounts of a ferrous salt (e.g., FeSO₄·7H₂O) and hydrogen peroxide to initiate the Fenton reaction.
- Sampling: Collect samples at regular time intervals. Quench the reaction in the samples immediately, for example, by adding a sodium sulfite solution.
- Analysis: Analyze the samples for the concentration of DAP and its degradation products using HPLC-UV. Monitor the mineralization of DAP by measuring the Total Organic Carbon (TOC).

Degradation Pathway of **Diallyl Phthalate** by Fenton Oxidation

The degradation of DAP by Fenton oxidation proceeds through a series of oxidation and ringopening reactions. The primary identified intermediates include phthalic acid, 1,2dihydroxybenzene, and 1,2,4-trihydroxybenzene, which are further oxidized to short-chain carboxylic acids such as maleic acid, formic acid, and oxalic acid, and ultimately mineralized to CO₂ and H₂O.[1]





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